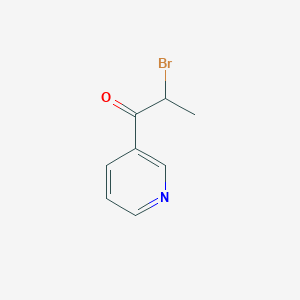
2-Bromo-1-(pyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(pyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H8BrNO. It is a brominated derivative of pyridine and is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a bromine atom attached to a propanone group, which is further connected to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(pyridin-3-yl)propan-1-one typically involves the bromination of 1-(pyridin-3-yl)propan-1-one. One common method is the reaction of 1-(pyridin-3-yl)propan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of bromine as a reagent in a controlled environment ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-Bromo-1-(pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-(pyridin-3-yl)propan-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation of the compound can lead to the formation of 2-bromo-1-(pyridin-3-yl)propanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridinyl propanones.
Reduction: Formation of pyridinyl propanols.
Oxidation: Formation of pyridinyl propanoic acids.
科学的研究の応用
2-Bromo-1-(pyridin-3-yl)propan-1-one is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-1-(pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or receptor binding. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.
類似化合物との比較
Similar Compounds
1-(Pyridin-3-yl)propan-1-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-1-(pyridin-2-yl)propan-1-one: Similar structure but with the bromine atom attached to a different position on the pyridine ring.
2-Bromo-1-(pyridin-4-yl)propan-1-one: Another isomer with the bromine atom attached to the 4-position of the pyridine ring.
Uniqueness
2-Bromo-1-(pyridin-3-yl)propan-1-one is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
生物活性
2-Bromo-1-(pyridin-3-yl)propan-1-one is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₈H₈BrN and features a bromine atom attached to a propanone structure with a pyridine ring. This configuration is crucial for its biological activity, as the presence of the pyridine moiety is known to influence various biochemical interactions.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Anticancer Activity : Studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown effective inhibition of cell growth in breast cancer cell lines such as MDA-MB-231 and MCF-7, with reported IC₅₀ values indicating significant potency.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties. However, detailed mechanisms are still under exploration.
- Antimalarial Potential : Initial studies indicate that this compound could serve as a potential antimalarial agent, warranting further investigation into its efficacy against malaria parasites.
The biological activity of this compound can be attributed to its interaction with specific cellular pathways and enzymes:
- Enzyme Inhibition : Similar compounds have been shown to inhibit nucleotide pyrophosphatases (NPPs), which play a role in nucleotide metabolism. This inhibition may lead to significant cellular effects relevant to cancer and metabolic disorders.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | IC₅₀ (μM) | Notes |
|---|---|---|---|
| This compound | Anticancer | Varies | Effective against MDA-MB-231 cells |
| 2-(Pyridin-3-yl)acetohydrazide | Anticancer, anti-inflammatory | 0.069 | Inhibitory effects on NPPs |
| 4-(Pyridin-3-yl)butan-2-one | Potential anticancer | Not specified | Longer carbon chain may alter reactivity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Properties : A study published in Frontiers in Chemistry evaluated the antiproliferative effects of various pyridine derivatives, including this compound. The compound exhibited significant growth inhibition in breast cancer cell lines, highlighting its potential as an anticancer agent .
- Anti-inflammatory Effects : Research conducted by MDPI explored the anti-inflammatory effects of pyridine derivatives. The findings suggested that compounds similar to this compound could modulate inflammatory pathways, though specific mechanisms require further elucidation .
- Antimalarial Activity : Preliminary evaluations indicated that this compound might possess antimalarial properties. Further studies are necessary to establish its efficacy against malaria parasites and understand its mechanism of action .
特性
CAS番号 |
79156-08-4 |
|---|---|
分子式 |
C8H8BrNO |
分子量 |
214.06 g/mol |
IUPAC名 |
2-bromo-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8BrNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
InChIキー |
ZRLVFZLAKFFDIX-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CN=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















